An In-depth Technical Guide to Triazine Derivatives with the Molecular Formula C5H6N4O2S
An In-depth Technical Guide to Triazine Derivatives with the Molecular Formula C5H6N4O2S
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazine-based compounds represent a cornerstone in modern medicinal chemistry, demonstrating a vast array of pharmacological activities. This guide delves into the specific class of triazine derivatives characterized by the molecular formula C5H6N4O2S. While a singular, extensively studied compound with this exact formula is not prominent in the literature, its constituent elements point towards a hybrid structure of significant therapeutic interest: a triazine core functionalized with a sulfonamide moiety. Such derivatives are at the forefront of research into novel anticancer, antimicrobial, and antiviral agents. This document provides a comprehensive analysis of the molecular properties, synthesis, and characterization of these putative compounds. Furthermore, it outlines established experimental protocols and discusses potential mechanisms of action, offering a robust framework for researchers engaged in the discovery and development of next-generation triazine-based therapeutics.
Molecular and Structural Analysis of C5H6N4O2S
The molecular formula C5H6N4O2S provides the basis for understanding the fundamental properties of this class of triazine derivatives.
Molecular Weight
The exact molecular weight of a compound with the formula C5H6N4O2S is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 5 | 12.011 | 60.055 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Nitrogen (N) | 4 | 14.007 | 56.028 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 186.189 |
Postulated Structure
Triazines are six-membered heterocyclic rings containing three nitrogen atoms.[1] The core formula of a triazine ring is C3H3N3. The remaining atoms in C5H6N4O2S (C2H3NO2S) constitute the substituent groups attached to the triazine core. The presence of sulfur and two oxygen atoms strongly suggests the inclusion of a sulfonamide group (-SO2NH-), a well-known pharmacophore that can enhance the biological activity of a parent molecule.[2][3]
A plausible structural arrangement would involve a triazine ring substituted with an amino group and a sulfonamide-containing side chain. The specific isomer of the triazine ring (1,2,3-, 1,2,4-, or 1,3,5-triazine) would influence the compound's spatial arrangement and biological activity.[4] The 1,3,5- (or s-) triazine isomer is common in medicinal chemistry due to its synthetic accessibility.[5]
Synthesis of Triazine Sulfonamide Derivatives
The synthesis of triazine sulfonamides typically involves multi-step processes, often starting from commercially available precursors like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][6] The reactivity of the chlorine atoms on cyanuric chloride can be controlled by temperature, allowing for sequential nucleophilic substitution reactions.[6]
A generalized synthetic approach to create a library of triazine sulfonamide derivatives is outlined below. This method's rationale is to build complexity in a stepwise manner, allowing for purification and characterization at each stage.
General Synthetic Protocol
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Monosubstitution: React cyanuric chloride with a primary or secondary amine at a low temperature (e.g., 0-5°C) to replace the first chlorine atom.
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Disubstitution: Introduce a second, different nucleophile (such as another amine) at a slightly elevated temperature (e.g., room temperature) to replace the second chlorine.
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Sulfonamide Introduction: The final chlorine atom is substituted by reacting the dichlorinated intermediate with a suitable sulfonamide-containing compound, often at a higher temperature.[3][7]
This sequential substitution is a cornerstone of creating diverse triazine libraries, as a wide variety of amines and sulfonamides can be incorporated.[6]
Caption: Hypothetical inhibition of the PI3K signaling pathway by a C5H6N4O2S derivative.
Conclusion
The molecular formula C5H6N4O2S represents a promising scaffold for the development of novel therapeutic agents. While specific, named compounds with this exact formula are not yet widespread, the combination of a triazine core and a sulfonamide moiety is a well-established strategy in medicinal chemistry. The synthetic versatility of the triazine ring allows for the creation of large libraries of derivatives for screening. Coupled with a robust characterization workflow, researchers can efficiently identify and optimize lead compounds. The potential for these molecules to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their relevance in the ongoing search for more effective and targeted therapies for cancer and other diseases. Further exploration of this chemical space is highly warranted.
References
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MDPI. (2020). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Available at: [Link] 2[2]. PubMed. (2024). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Available at: [Link] 3[8]. ResearchGate. (2024). Novel Synthesis of New Triazine Sulfonamides with Antitumor, Antimicrobial and Anti-SARS-CoV-2 Activities. Available at: [Link] 4[9]. BenchChem. (n.d.). Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. Retrieved from a general search on the BenchChem website as the direct link was not available. 5[10]. MDPI. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link] 6[6]. PMC. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link] 7[7]. ACS Publications. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link] 8[3]. MDPI. (2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Available at: [Link] 9[11]. ScienceDirect. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Available at: [Link] 1[5]0. International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Available at: [Link] 1[4]1. MDPI. (n.d.). Exploring s-triazine derivatives as anticancer agents. Retrieved from a general search on the MDPI website as the direct link was not available. 1[12]2. TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from a general search on the TDX website as the direct link was not available. 1[13]3. Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link] 1[14]4. Wikipedia. (n.d.). Triazine. Available at: [Link] 1[1]7. MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available at: [Link] 1[15]8. ResearchGate. (2023). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]
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